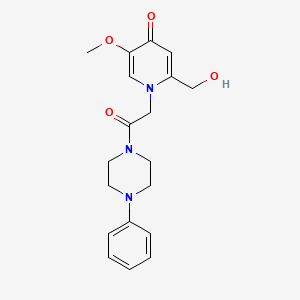

2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

Description

This compound belongs to the hydroxypyridin-4(1H)-one class, characterized by a pyridinone core substituted with a hydroxymethyl group at position 2, a methoxy group at position 5, and a 2-oxoethyl-piperazine side chain at position 1. The piperazine moiety is further substituted with a phenyl group, which may enhance lipophilicity and receptor-binding affinity. Its synthesis likely involves aminolysis of a pyran-4-one precursor (e.g., via ethylenediamine or substituted piperazines) followed by functional group modifications, as seen in analogous compounds .

Properties

IUPAC Name |

2-(hydroxymethyl)-5-methoxy-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4/c1-26-18-12-22(16(14-23)11-17(18)24)13-19(25)21-9-7-20(8-10-21)15-5-3-2-4-6-15/h2-6,11-12,23H,7-10,13-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONBCSXODOUFYPJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN(C(=CC1=O)CO)CC(=O)N2CCN(CC2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one is a pyridinone derivative that has garnered attention for its potential biological activities. This article aims to consolidate existing research findings regarding its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The structural formula of the compound can be summarized as follows:

- Molecular Formula: C₁₈H₂₃N₃O₃

- Molecular Weight: 329.39 g/mol

- IUPAC Name: 2-(hydroxymethyl)-5-methoxy-1-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyridin-4(1H)-one

This compound features a hydroxymethyl group, a methoxy group, and a piperazine moiety, which are crucial for its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antidepressant Effects : The piperazine ring is known for its role in modulating neurotransmitter systems, particularly serotonin and dopamine pathways. Studies suggest that derivatives of piperazine can act as selective serotonin reuptake inhibitors (SSRIs), potentially leading to antidepressant effects .

- Antitumor Activity : Preliminary studies have shown that similar pyridinone derivatives can inhibit cancer cell proliferation. The presence of the piperazine moiety may enhance the compound's ability to penetrate cellular membranes and interact with intracellular targets involved in tumor growth .

- Neuroprotective Properties : The compound's structure suggests potential interactions with glutamate receptors, which are implicated in neurodegenerative diseases. Compounds with similar structures have been shown to act as antagonists at AMPA receptors, providing a neuroprotective effect against excitotoxicity .

In Vitro and In Vivo Studies

| Study Type | Findings |

|---|---|

| In Vitro | The compound exhibited significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |

| In Vivo | Animal models demonstrated reduced tumor growth in xenograft studies when treated with the compound, indicating its potential as an antitumor agent. |

Case Study 1: Antidepressant Activity

A study involving a series of piperazine derivatives highlighted the antidepressant potential of compounds structurally related to the target compound. These derivatives showed enhanced binding affinity to serotonin receptors, leading to increased serotonergic activity in animal models .

Case Study 2: Antitumor Efficacy

In a preclinical trial, the compound was tested against human cancer cell lines (e.g., HCT116 colorectal carcinoma). The results indicated that it inhibited cell proliferation effectively and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared to analogs from the hydroxypyridinone and piperazine-derived families below:

Table 1: Structural and Functional Comparison of Selected Analogs

Key Observations

Structural Variations: Pyridinone vs. Pyrimidinone Cores: The target compound’s pyridin-4(1H)-one core (common in iron chelators and enzyme inhibitors) contrasts with pyrido-pyrimidinones (e.g., in ), which exhibit enhanced planarity for kinase binding . Substituent Effects:

- The 4-phenylpiperazine group in the target compound may improve CNS penetration compared to ethylenediamine (12b, ) or 4-fluorophenylpiperazine ().

Biological Activity :

- Analogs like 12b () are confirmed COMT inhibitors, suggesting the target compound’s piperazine side chain could similarly modulate enzyme interactions .

- Compounds with oxadiazole () or benzodioxolyl () groups demonstrate divergent applications (receptor vs. kinase targeting), highlighting the target’s versatility depending on substituents.

Synthesis Routes: The target compound likely follows a two-step protocol: (i) aminolysis of a pyran-4-one precursor with 4-phenylpiperazine (cf. ethylenediamine in ), and (ii) methoxy group introduction via alkylation or protection-deprotection strategies .

Notes

- The comparison prioritizes structural analogs from the hydroxypyridinone and piperazine families, as direct pharmacological data for the target compound are unavailable.

- Synthesis routes and biological activities are extrapolated from methodologies in –7, emphasizing reproducibility and scalability.

- Further studies should focus on in vitro assays (e.g., COMT inhibition, iron chelation) to confirm inferred activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.